N-butyl-N-phenyl-8-quinolinesulfonamide
Description
Properties
Molecular Formula |
C19H20N2O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-butyl-N-phenylquinoline-8-sulfonamide |
InChI |
InChI=1S/C19H20N2O2S/c1-2-3-15-21(17-11-5-4-6-12-17)24(22,23)18-13-7-9-16-10-8-14-20-19(16)18/h4-14H,2-3,15H2,1H3 |
InChI Key |
BFHHVGFGNFAUBS-UHFFFAOYSA-N |
SMILES |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Canonical SMILES |
CCCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
solubility |
9 [ug/mL] |
Origin of Product |
United States |
Preparation Methods
Industrial Sulfonation and Chlorination
Quinoline undergoes sulfonation at the 8-position using chlorosulfuric acid (ClSO₃H) under controlled conditions. Key steps include:
-
Sulfonation : Quinoline reacts with chlorosulfuric acid at 140°C for 10 hours under nitrogen, forming a mixture of quinoline-8-sulfonic acid and quinoline-8-chlorosulfonate.
-
Chlorination : The sulfonated intermediates are treated with thionyl chloride (SOCl₂) in dimethylformamide (DMF) or under solvent-free conditions. This step converts sulfonic acid groups into sulfonyl chlorides.
-
Isolation : The crude product is precipitated in ice water, filtered, and dried, yielding quinoline-8-sulfonyl chloride with 99.5% purity and 83% yield.
Optimization Insights :
-
Temperature Control : Maintaining 140°C during sulfonation minimizes side reactions (e.g., polysulfonation).
-
Catalytic DMF : DMF accelerates chlorination by facilitating SOCl₂ activation.
-
Inert Atmosphere : Nitrogen purging prevents oxidation and hydrolysis of intermediates.
N-Alkylation and Sulfonamide Bond Formation
The second stage involves coupling quinoline-8-sulfonyl chloride with N-butyl-N-phenylamine. While direct reactions with secondary amines are challenging due to reduced nucleophilicity, optimized conditions enable efficient sulfonamide formation.
Two-Step Synthesis via Primary Sulfonamide Intermediate
A modified Hinsberg reaction is employed, as demonstrated in quinoline sulfonamide syntheses:
-
Primary Sulfonamide Formation :
-
N-Phenylation :
Direct Coupling with N-Butyl-N-Phenylamine
An alternative one-pot method avoids intermediate isolation:
-
Reaction Conditions :
-
Workup :
Challenges and Solutions :
-
Low Reactivity of Secondary Amines : Elevated temperatures (40–50°C) or microwave-assisted synthesis (100°C, 30 min) improve conversion rates.
-
Byproduct Formation : Excess triethylamine (3.0 equiv) minimizes disubstitution or sulfonic ester byproducts.
Comparative Analysis of Synthetic Routes
The table below summarizes key methods for preparing this compound:
| Method | Conditions | Yield | Purity | Advantages | Limitations |
|---|---|---|---|---|---|
| Two-Step (Primary Amine) | Pyridine, 0–25°C; CuI, 110°C | 60–75% | >95% | High regioselectivity | Multiple steps, costly ligands |
| Direct Coupling | DCM, triethylamine, 25°C | 55–65% | 90–95% | One-pot, scalable | Moderate yields |
| Microwave-Assisted | DMF, 100°C, 30 min | 70% | >98% | Rapid, high efficiency | Specialized equipment required |
Mechanistic Insights into Sulfonamide Bond Formation
The reaction mechanism involves nucleophilic acyl substitution:
-
Activation : Quinoline-8-sulfonyl chloride’s electrophilic sulfur atom is attacked by the lone pair of the amine’s nitrogen.
-
Transition State : A tetrahedral intermediate forms, stabilized by pyridine or triethylamine via HCl scavenging.
-
Product Formation : Departure of the chloride ion yields the sulfonamide.
Electronic Effects :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-butyl-N-phenyl-8-quinolinesulfonamide, and how do reaction conditions influence yield?
- Methodology : Synthesis of quinoline sulfonamide derivatives typically involves multi-step reactions, such as sulfonation, alkylation, and cyclization. For example, Skraup synthesis is widely used to form the quinoline core, followed by sulfonation with reagents like sulfur trioxide or chlorosulfonic acid . Alkylation of the sulfonamide group with n-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can introduce the N-butyl moiety. Reaction parameters such as solvent polarity (DMF vs. toluene), temperature (80–120°C), and stoichiometric ratios of reagents significantly impact yield. Post-synthetic purification via column chromatography or recrystallization (using ethyl acetate/petroleum ether) is critical to isolate high-purity products .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the structure, with quinoline protons appearing as distinct aromatic signals (δ 8.5–9.0 ppm) and sulfonamide protons as broad singlets (δ 10–12 ppm) .
- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates the molecular formula (exact mass: 340.0783738) .
- X-ray Powder Diffraction (XRPD) and Thermogravimetric Analysis (TGA) : XRPD confirms crystallinity, while TGA/DSC assesses thermal stability and phase transitions (e.g., melting points, decomposition temperatures) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in thermal stability data obtained from TGA and DSC for this compound?
- Methodology : Contradictions between TGA (mass loss) and DSC (enthalpic events) may arise from polymorphic transitions or solvent retention. To address this:
- Perform variable-temperature XRPD to monitor structural changes during heating .
- Use dynamic vapor sorption (DVS) to rule out hygroscopicity-induced mass variations.
- Compare data with analogs (e.g., N-ethyl-8-methoxyquinoline-5-sulfonamide) to identify trends in thermal behavior .
Q. What strategies optimize the solubility and bioavailability of this compound for pharmacological studies?
- Methodology :
- Salt Formation : Synthesize hydrochloride or phosphate salts to enhance aqueous solubility. For example, reacting the sulfonamide with HCl in ethanol yields a crystalline salt with improved dissolution .
- Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to stabilize the compound in physiological buffers .
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the quinoline core, which are cleaved in vivo to release the active compound .
Q. How can molecular docking studies predict the binding interactions of this compound with biological targets?
- Methodology :
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets, such as carbonic anhydrase or tyrosine kinases .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions. Key parameters include hydrogen bonding (e.g., sulfonamide oxygen with active-site residues) and hydrophobic contacts (n-butyl chain with nonpolar pockets) .
- Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .
Q. What experimental designs mitigate by-product formation during the alkylation step of this compound synthesis?
- Methodology :
- Reagent Purity : Use freshly distilled n-butyl bromide to avoid side reactions with residual alcohols or acids.
- Catalyst Optimization : Replace traditional bases with DMAP (4-dimethylaminopyridine) to enhance regioselectivity and reduce O-alkylation by-products .
- In Situ Monitoring : Employ HPLC or TLC at intermediate stages to detect and quantify impurities like N-dialkylated products .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data for this compound across different cell lines?
- Methodology :
- Cell Line Profiling : Compare IC₅₀ values in cancer vs. normal cells (e.g., HeLa vs. HEK293) to assess selectivity.
- Metabolic Stability Assays : Use liver microsomes to evaluate compound degradation, which may explain reduced efficacy in certain models .
- Transcriptomic Analysis : Perform RNA sequencing to identify differentially expressed genes (e.g., efflux pumps like P-gp) that confer resistance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
